N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride
CAS No.: 78957-86-5
Cat. No.: VC20854410
Molecular Formula: C13H16Cl2N2O2S
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78957-86-5 |
---|---|
Molecular Formula | C13H16Cl2N2O2S |
Molecular Weight | 335.2 g/mol |
IUPAC Name | 3-[(5-chloronaphthalen-1-yl)sulfonylamino]propylazanium;chloride |
Standard InChI | InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H |
Standard InChI Key | QREFPAWBKYKLNV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCC[NH3+].[Cl-] |
Canonical SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCC[NH3+].[Cl-] |
Chemical Identity and Structure
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride is identified by the CAS number 78957-86-5. It belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonyl group connected to an amine. The molecular formula of this compound is C13H16Cl2N2O2S, with a structure that features a naphthalene ring system substituted with a chlorine atom at the 5-position and a sulfonamide group at the 1-position .
The compound contains a 3-carbon aminopropyl chain attached to the sulfonamide nitrogen, with the terminal amino group protonated and paired with a chloride counterion to form the hydrochloride salt. This structural arrangement contributes to its solubility profile and chemical reactivity patterns.
Physical and Chemical Properties
The compound presents as a white powder under standard conditions and exhibits the following properties:
Property | Value |
---|---|
CAS Number | 78957-86-5 |
Molecular Formula | C13H16Cl2N2O2S |
Appearance | White powder |
Purity (Commercial) | 99% |
Storage Conditions | Normal temperature |
Transportation Methods | By sea, by air |
These properties reflect the compound's physical state and handling characteristics as reported by commercial suppliers .
Structural Comparison with Related Compounds
When examining the chemical landscape of naphthalenesulfonamide derivatives, several structurally related compounds can provide context for understanding N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride.
Position Isomers and Analogues
A closely related isomer is N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS: 210049-20-0), which differs only in the position of the sulfonamide group on the naphthalene ring (2-position rather than 1-position). This positional isomerism can significantly affect the compound's physical properties and biological activity.
Another related compound is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (CAS: 61714-27-0), which contains a longer alkyl chain (6 carbons instead of 3) between the sulfonamide nitrogen and the terminal amino group . This compound, also known as W-7 hydrochloride, has been studied in neuroscience applications, suggesting potential pharmacological relevance for our target compound as well.
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride | 78957-86-5 | C13H16Cl2N2O2S | Reference compound |
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride | 210049-20-0 | C13H16Cl2N2O2S | Sulfonamide at 2-position |
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | 61714-27-0 | C16H22ClN2O2S·HCl | 6-carbon aminohexyl chain |
This comparative analysis illustrates how structural variations within this class of compounds may influence their chemical behavior and potential applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume